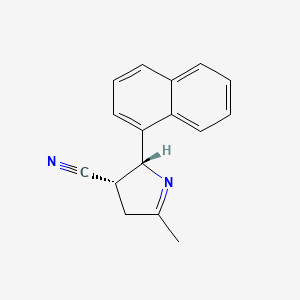
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyrrole ring.
Formation of the Carbonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it suitable for use in advanced materials science.
Mechanism of Action
The mechanism of action of (2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6S)-6-{[(8S)-4,8-dihydroxy-5…]: This compound shares a similar pyrrole ring structure but differs in its substituents and overall molecular configuration.
Methyl (1R,2R,3S,5S)-8-methyl-3-[(naphthalen-1-yl)carbonyloxy]-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound contains a naphthalene ring and a pyrrole ring but has different functional groups and stereochemistry.
Uniqueness
(2R,3S)-5-Methyl-2-(naphthalen-1-yl)-3,4-dihydro-2H-pyrrole-3-carbonitrile is unique due to its specific stereochemistry and the presence of both a naphthalene ring and a pyrrole ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88226-29-3 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2R,3S)-5-methyl-2-naphthalen-1-yl-3,4-dihydro-2H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C16H14N2/c1-11-9-13(10-17)16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,16H,9H2,1H3/t13-,16-/m1/s1 |
InChI Key |
NDNJLTKIWXBPRL-CZUORRHYSA-N |
Isomeric SMILES |
CC1=N[C@H]([C@H](C1)C#N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC(C(C1)C#N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


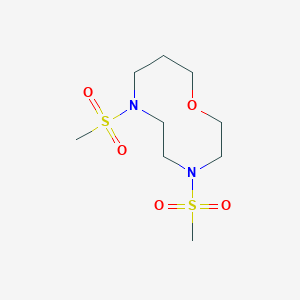
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
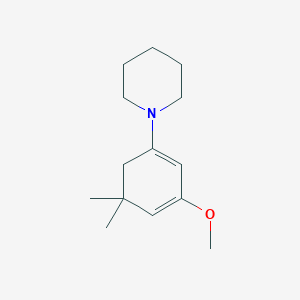
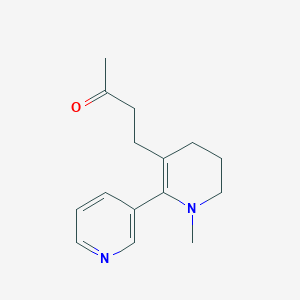

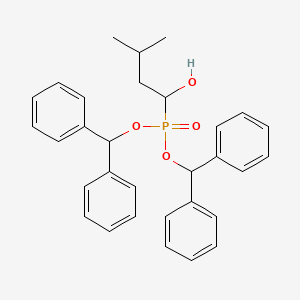
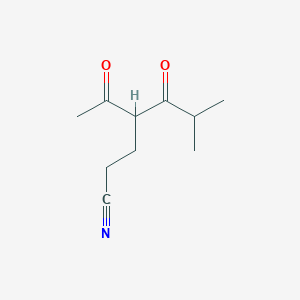
oxophosphanium](/img/structure/B14379739.png)
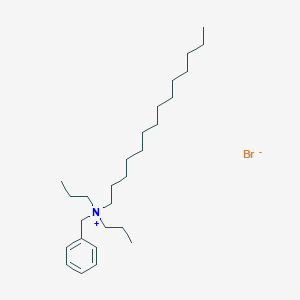

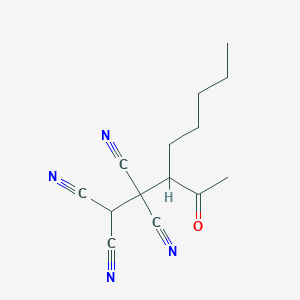
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
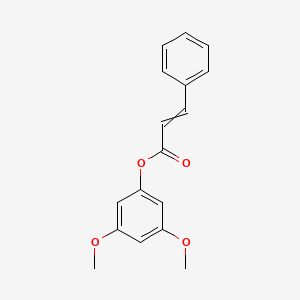
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
